Cas no 721-04-0 (2-Phenoxyacetophenone)

2-Phenoxyacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 2'-phenoxyacetophenone
- 2-Phenoxyacetophenone
- 2-phenoxy-1-phenylethanone
- 2-Perfluorhexyl-cyclohexanon
- phenacyl phenoxide
- NSC 7586
- Phenyl phenacyl ether
- alpha-Phenoxyacetophenone
- omega-Phenoxyacetophenone
- 2-phenoxy-1-phenylethan-1-one
- 2-phenoxy-1-phenyl-ethanone
- MLS002638022
- NSC7586
- a-phenoxyacetophenone
- 2-phenoxy-1-phenyl ethanone
- KRSXGTAVHIDVPM-UHFFFAOYSA-N
- HMS3085O09
- AS05208
- CM11226
- SMR001547525
- AK156641
- AX8290887
- P2121
-
- MDL: MFCD08271961
- Inchi: 1S/C14H12O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2
- InChI Key: KRSXGTAVHIDVPM-UHFFFAOYSA-N
- SMILES: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Computed Properties
- Exact Mass: 212.08400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 213
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.120±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 71.0 to 75.0 deg-C
- Boiling Point: 178°C/4mmHg(lit.)
- Solubility: Very slightly soluble (0.12 g/l) (25 º C),
- PSA: 26.30000
- LogP: 2.94830
2-Phenoxyacetophenone Security Information
2-Phenoxyacetophenone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Phenoxyacetophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227190-10g |
2-Phenoxy-1-phenylethanone |
721-04-0 | 98% | 10g |
¥2261.00 | 2024-05-02 | |
eNovation Chemicals LLC | D751251-5g |
2'-Phenoxyacetophenone |
721-04-0 | 98% | 5g |
$150 | 2024-06-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160295-1G |
2-Phenoxyacetophenone |
721-04-0 | >98.0% | 1g |
¥453.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MX718-200mg |
2-Phenoxyacetophenone |
721-04-0 | 98.0%(GC) | 200mg |
¥261.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MX718-1g |
2-Phenoxyacetophenone |
721-04-0 | 98.0%(GC) | 1g |
¥750.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227190-1g |
2-Phenoxy-1-phenylethanone |
721-04-0 | 98% | 1g |
¥428.00 | 2024-05-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160295-200mg |
2-Phenoxyacetophenone |
721-04-0 | >98.0% | 200mg |
¥130.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160295-25g |
2-Phenoxyacetophenone |
721-04-0 | >98.0% | 25g |
¥5149.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160295-250mg |
2-Phenoxyacetophenone |
721-04-0 | >98.0% | 250mg |
¥135.90 | 2023-09-01 | |
abcr | AB291071-5g |
2-Phenoxyacetophenone; . |
721-04-0 | 5g |
€302.90 | 2024-04-16 |
2-Phenoxyacetophenone Related Literature
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Xinwei Liu,Liguo Wang,Lianjing Zhai,Cailing Wu,Huanjun Xu Green Chem. 2022 24 4395
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Yangyang Ma,Zhongtian Du,Junxia Liu,Fei Xia,Jie Xu Green Chem. 2015 17 4968
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Matthew R. Sturgeon,Marykate H. O'Brien,Peter N. Ciesielski,Rui Katahira,Jacob S. Kruger,Stephen C. Chmely,Jessica Hamlin,Kelsey Lawrence,Glendon B. Hunsinger,Thomas D. Foust,Robert M. Baldwin,Mary J. Biddy,Gregg T. Beckham Green Chem. 2014 16 824
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Weiping Deng,Hongxi Zhang,Xuejiao Wu,Rongsheng Li,Qinghong Zhang,Ye Wang Green Chem. 2015 17 5009
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Shaoyuan Guo,Xinli Tong,Lingwu Meng,Guobao Yang Catal. Sci. Technol. 2023 13 1748
Additional information on 2-Phenoxyacetophenone
Introduction to 2-Phenoxyacetophenone (CAS No. 721-04-0)
2-Phenoxyacetophenone, with the chemical formula C14H12O2 and CAS number 721-04-0, is a significant organic compound widely recognized for its versatile applications in the pharmaceutical, agrochemical, and specialty chemical industries. This compound, characterized by its phenoxyacetylbenzene structure, has garnered considerable attention due to its role as a key intermediate in the synthesis of various bioactive molecules. The unique structural motif of 2-Phenoxyacetophenone facilitates its incorporation into complex molecular frameworks, making it a valuable building block for drug discovery and material science research.
The chemical properties of 2-Phenoxyacetophenone contribute to its utility in multiple domains. Its aromatic system and the presence of an ester group allow for diverse functionalization pathways, enabling chemists to tailor its reactivity for specific applications. In pharmaceutical research, this compound has been extensively studied for its potential as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), analgesics, and other therapeutic agents. The phenoxy group, in particular, is known to enhance binding affinity to biological targets, making it a strategic moiety in medicinal chemistry.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-Phenoxyacetophenone. Researchers have developed efficient catalytic processes that facilitate the regioselective functionalization of this compound, enabling the rapid construction of complex molecules. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents at the aromatic ring or the ester moiety, expanding the synthetic toolkit available to medicinal chemists. These innovations underscore the compound's significance as a scaffold for developing novel pharmacophores.
In the agrochemical sector, 2-Phenoxyacetophenone serves as a precursor in the synthesis of herbicides and pesticides. Its structural features allow for interactions with biological targets in plants and pests, contributing to the development of effective crop protection agents. The ability to modify its chemical structure has led to the discovery of compounds with improved efficacy and reduced environmental impact. This aligns with global efforts to develop sustainable agricultural practices that minimize ecological disruption.
The material science applications of 2-Phenoxyacetophenone are also noteworthy. Its aromatic nature and thermal stability make it suitable for use in organic electronic materials, such as OLEDs (organic light-emitting diodes) and photovoltaic cells. Researchers have explored its potential as a host or dopant molecule in these systems, leveraging its ability to influence electronic properties through structural modifications. Such studies contribute to advancements in energy-efficient technologies and display technologies.
The synthesis of 2-Phenoxyacetophenone typically involves classical organic reactions such as Friedel-Crafts alkylation or condensation reactions with appropriate reagents. Modern synthetic approaches often employ green chemistry principles to enhance atom economy and reduce waste generation. For example, catalytic hydrogenation techniques have been optimized to produce high yields of 2-Phenoxyacetophenone while minimizing byproduct formation. These environmentally conscious methods reflect broader industry trends toward sustainable production practices.
The pharmacological relevance of 2-Phenoxyacetophenone extends beyond its role as an intermediate. Studies have demonstrated its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These effects are attributed to its ability to modulate various cellular pathways. For instance, derivatives of 2-Phenoxyacetophenone have been shown to inhibit enzymes involved in inflammation responses or oxidative stress mechanisms. Such findings highlight its therapeutic potential and justify further investigation into novel drug candidates based on this scaffold.
The development of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds derived from 2-Phenoxyacetophenone. By rapidly testing large libraries of derivatives for biological activity, researchers can identify promising candidates for further optimization. Computational modeling techniques have also played a crucial role in predicting molecular properties and designing new analogs with enhanced efficacy or selectivity. These computational tools complement experimental approaches, providing a more comprehensive understanding of structure-activity relationships.
The industrial production of 2-Phenoxyacetophenone is characterized by stringent quality control measures to ensure consistency and purity. Advanced analytical techniques such as HPLC (high-performance liquid chromatography), NMR (nuclear magnetic resonance) spectroscopy, and mass spectrometry are employed to monitor reaction progress and verify product identity. These methods ensure that pharmaceutical-grade material meets regulatory standards required for clinical applications.
The future prospects for 2-Phenoxyacetophenone are promising, with ongoing research exploring new synthetic routes and applications. Innovations in biocatalysis and flow chemistry may further streamline its production process while reducing environmental footprints. Additionally, interdisciplinary collaborations between chemists, biologists, and materials scientists are expected to yield novel derivatives with tailored properties for diverse industries.
In summary, 2-Phenoxyacetophenone (CAS No. 721-04-0) is a multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and materials science. Its structural versatility enables diverse functionalization strategies, making it an indispensable tool for synthetic chemists seeking to develop innovative bioactive molecules or advanced materials. As research continues to uncover new applications for this compound, 2-Phenoxyacetophenone is poised to remain at the forefront of scientific discovery.
